![molecular formula C13H9N5O2S2 B12341349 (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a hydrazonoyl cyanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be functionalized with a cyano and methyl group.
Sulfonylation: The thiazole derivative can then be reacted with a sulfonyl chloride to introduce the sulfonyl group.
Hydrazonoyl Cyanide Formation: The final step involves the reaction of the sulfonylated thiazole with phenylmethanecarbohydrazonoyl cyanide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazonoyl cyanide moiety.
Reduction: Reduction reactions could target the cyano groups or the sulfonyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Biological Probes: It could be used as a probe to study biological pathways or as a ligand in biochemical assays.
Industry
Polymer Science: It might be used in the synthesis of polymers with specific characteristics.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might inhibit a particular enzyme by binding to its active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide: can be compared with other thiazole derivatives, sulfonyl compounds, and hydrazonoyl cyanides.
Uniqueness
Structural Features: The combination of a thiazole ring, sulfonyl group, and hydrazonoyl cyanide moiety is unique and may confer specific chemical and biological properties.
Reactivity: Its reactivity profile might differ from similar compounds due to the specific arrangement of functional groups.
Propriétés
Formule moléculaire |
C13H9N5O2S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1E)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide |
InChI |
InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12+ |
Clé InChI |
COSPWTAAFRFUFT-SFQUDFHCSA-N |
SMILES isomérique |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=CC=C2)/C#N)C#N |
SMILES canonique |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)

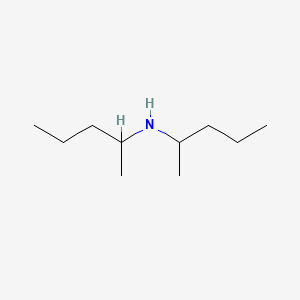
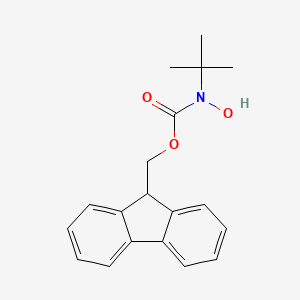
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
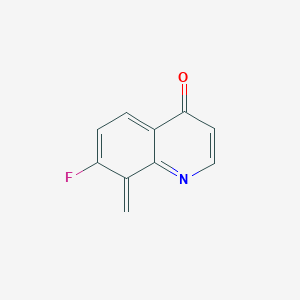
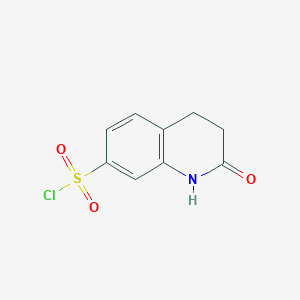
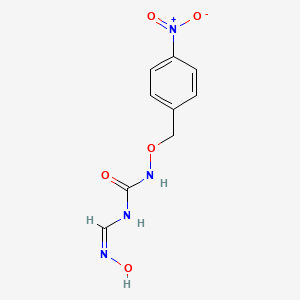
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)
